molecular formula C11H10N2O B1605064 Di(pyridin-2-yl)methanol CAS No. 35047-29-1

Di(pyridin-2-yl)methanol

Cat. No.: B1605064
CAS No.: 35047-29-1
M. Wt: 186.21 g/mol
InChI Key: XMKKDBULSAMYCJ-UHFFFAOYSA-N
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Description

Di(pyridin-2-yl)methanol is an organic compound characterized by the presence of two pyridine rings attached to a central methanol group

Mechanism of Action

Target of Action

Di(pyridin-2-yl)methanol is a complex compound that can interact with various targets. It’s known that similar compounds have been employed in many fields, suggesting a broad range of potential targets .

Mode of Action

It’s known that similar compounds can undergo reactions catalyzed by transition metals . For instance, copper can catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This suggests that this compound might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that similar compounds can undergo a direct csp3-h oxidation approach with water under mild conditions . This suggests that this compound might affect similar biochemical pathways.

Result of Action

It’s known that similar compounds can undergo reactions to obtain corresponding products in moderate to good yields . This suggests that this compound might have similar effects.

Action Environment

It’s known that similar compounds can undergo reactions under mild conditions . This suggests that this compound might also be influenced by environmental factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(pyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of pyridin-2-ylmethane with oxidizing agents. For instance, a copper-catalyzed oxidation of pyridin-2-ylmethanes with water under mild conditions has been reported to yield pyridin-2-yl-methanones . Another method involves the cycloaddition reaction of methylidyne radicals with dipyrromethanol, forming this compound through a six-membered ring intermediate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Industrial methods would likely involve continuous flow processes and the use of robust catalysts to ensure efficiency and scalability.

Chemical Reactions Analysis

Comparison with Similar Compounds

Di(pyridin-2-yl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its methanol group, which provides distinct reactivity and coordination properties compared to its analogs.

Properties

IUPAC Name

dipyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKKDBULSAMYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188556
Record name alpha-2-Pyridylpyridine-2-methanol
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35047-29-1
Record name α-2-Pyridinyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35047-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-2-Pyridylpyridine-2-methanol
Source ChemIDplus
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Record name alpha-2-Pyridylpyridine-2-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-2-pyridylpyridine-2-methanol
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Synthesis routes and methods

Procedure details

To a solution of 80 mL n-BuLi in hexanes (2.5 M, 0.2 mol) was added 2-pyridylbromide (31.6 gram 0.2 mol) in 100 mL of ether at −80° C.-−60° C. The suspension was stirred for 1 h, and the temperature was allowed to rise to −45° C. Subsequently 2-pyridinecarboxaldehyde (21.42 gram 0.2 mol) in of ether (100 mL) was added during 30 min. To the thick slurry was added additional THF (200 mL) and the mixture was stirred for 1.5 h at −40° C.-−30° C. and then the mixture was allowed to warm up to −10° C. The mixture was poured into water (200 ml) and acidified with 2 M HCl to pH=1-2 and the layers were separated. The aqueous layer was extracted twice with ether (100 mL) and neutralized with saturated Na2CO3(aq) to pH=8. The aqueous layer was extracted CH2Cl2 (3×100 ml). Drying (Na2SO4) and evaporation of the solvent yielded a brown oil. Vacuum distillation (118° C., 0.2 mmHg) afforded di(2-pyridinyl)methanol (19.42 gram, 104.4 mmol, 52%) as a yellow oil. 1H-NMR (200 MHz. CDCl3) δ 5.88 (s, 2H), 7.11-7.19 (m, 2H), 7.47-7.67 (m, 4H). 8.50-8.54 (m, 2H). 13C-NMR (50.3 MHz, CDCl3) δ 75.0 (d), 121.0 (d), 122.5 (d), 136.8 (d), 1448.1 (d), 160.7 (s).
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.42 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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